molecular formula C14H14O4 B12948202 3-Oxobutyl 2H-chromene-3-carboxylate

3-Oxobutyl 2H-chromene-3-carboxylate

Cat. No.: B12948202
M. Wt: 246.26 g/mol
InChI Key: ODFILMADOYIESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxobutyl 2H-chromene-3-carboxylate is a compound belonging to the class of 2H-chromenes, which are important oxygen-containing heterocycles These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxobutyl 2H-chromene-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with appropriate alkylating agents under reflux conditions. For example, the reaction of 2-oxo-2H-chromene-3-carboxylic acid with 3-oxobutyl bromide in the presence of a base such as potassium carbonate in anhydrous acetone can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Oxobutyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Hydrazones and other derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Oxobutyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxobutyl 2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxobutyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

3-oxobutyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C14H14O4/c1-10(15)6-7-17-14(16)12-8-11-4-2-3-5-13(11)18-9-12/h2-5,8H,6-7,9H2,1H3

InChI Key

ODFILMADOYIESV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCOC(=O)C1=CC2=CC=CC=C2OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.